molecular formula C17H25BN2O5 B1490522 cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine CAS No. 2016805-42-6

cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine

Cat. No. B1490522
CAS RN: 2016805-42-6
M. Wt: 348.2 g/mol
InChI Key: PEXCWOPVPQHYSW-BETUJISGSA-N
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Description

Cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C17H25BN2O5 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination of compounds related to cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine was investigated, revealing insights into the fluorination process of N-containing carboxylic acids and their esters. This process results in the formation of F-acid fluorides and isomers through electrochemical methods, expanding the understanding of electrochemical reactions in synthetic chemistry (Takashi et al., 1998).

Synthesis and Biological Activities

Research into the synthesis and biological activities of optical isomers of compounds structurally similar to the targeted compound showed their potential as calcium antagonists. This research highlights the significance of stereochemistry in drug design and the biological activities of optical isomers (Sakoda et al., 1992).

Carcinogenicity Studies

Comparative studies on the carcinogenicity of isomers of nitroso-2,6-dimethylmorpholine provided insights into the differential carcinogenic potential between cis and trans isomers in rats. This research is vital for understanding the carcinogenic risks associated with certain chemicals and their isomers (Lijinsky & Reuber, 1980).

Chiral Isocyanomethylphosphonate Synthons

The synthesis and structural analysis of chiral isocyanomethylphosphonate synthons related to the target compound are critical for the development of new organophosphorus compounds with potential applications in synthetic organic chemistry and drug development (Weener et al., 1998).

Crystal Structure Analysis

The determination of the crystal structure of compounds closely related to cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine provides valuable information on molecular conformation, essential for understanding chemical reactivity and interactions (Zhou et al., 1999).

properties

IUPAC Name

(2S,6R)-4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl]-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O5/c1-12-8-19(9-13(2)25-12)15-6-5-14(7-16(15)20(21)22)18-23-10-17(3,4)11-24-18/h5-7,12-13H,8-11H2,1-4H3/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXCWOPVPQHYSW-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N3CC(OC(C3)C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N3C[C@H](O[C@H](C3)C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis 4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2-6-dimethylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine
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cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine
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cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine
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cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine
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cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine

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